molecular formula C17H13NO5 B2474269 methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate CAS No. 861209-39-4

methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate

Cat. No.: B2474269
CAS No.: 861209-39-4
M. Wt: 311.293
InChI Key: ORUXIYQGYXPKSE-UHFFFAOYSA-N
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Description

Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate is a benzoxazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked via a carbonyl group to a methyl benzoate moiety. The benzoxazine ring system is a heterocyclic scaffold with demonstrated relevance in medicinal chemistry and agrochemicals, often associated with bioactivity due to its structural mimicry of natural products .

  • Hypothetical synthesis: Similar compounds (e.g., ethyl 4-benzyl-6-substituted derivatives) are synthesized via regioselective formylation or halogenation of benzoxazine precursors, followed by esterification .
  • Potential applications: Benzoxazinones are explored as ROR-γ modulators (for autoimmune diseases) and herbicides (e.g., Flumioxazin) , suggesting overlapping therapeutic or agrochemical utility for the target compound.

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-17(21)12-5-3-2-4-11(12)16(20)10-6-7-14-13(8-10)18-15(19)9-23-14/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUXIYQGYXPKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, which is then coupled with a benzenecarboxylate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Molecular Formula

  • C : 17
  • H : 13
  • N : 1
  • O : 5

Molecular Weight

  • 221.21 g/mol

Chemistry

Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and study various reaction mechanisms.

Table 1: Chemical Reactions Involving Methyl 2-[(3-oxo-3,4-dihydro-2H-benzoxazin-6-yl)carbonyl]benzenecarboxylate

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces additional functional groupsPotassium permanganate
ReductionAlters existing functional groupsSodium borohydride
SubstitutionReplaces functional groupsVarious nucleophiles

Biology

In biological research, this compound acts as a probe for investigating cellular pathways and molecular interactions. Its ability to modulate enzyme activity makes it valuable in studying metabolic processes.

Case Study: Enzyme Interaction

A study demonstrated that methyl 2-[(3-oxo-3,4-dihydro-2H-benzoxazin-6-yl)carbonyl]benzenecarboxylate effectively inhibited specific enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent.

Medicine

The compound shows promise in drug development due to its unique structural features that can interact with biological targets. Its derivatives are being explored for their potential therapeutic effects against various diseases.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
OncologyCancer treatment through enzyme inhibition
NeurologyNeuroprotective effects in neurodegenerative diseases
AntimicrobialActivity against bacterial infections

Industry

In industrial applications, methyl 2-[(3-oxo-3,4-dihydro-2H-benzoxazin-6-yl)carbonyl]benzenecarboxylate is used in the synthesis of advanced materials and specialty chemicals. Its reactivity allows for the development of new polymers and coatings.

Case Study: Material Science

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism by which methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in various biological processes. The compound’s unique structure allows it to modulate these targets, influencing pathways involved in cellular function and signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzoxazine derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Compound Name Substituents Ester/Amide Group Molecular Formula Molecular Weight IR (C=O, cm⁻¹) Melting Point (°C) Key Applications/Sources
Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate None (core structure) Methyl ester C₁₈H₁₃NO₅ 329.3 (calc.) ~1740–1755* Not reported Hypothetical: Pharma/Agrochemical
Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) 6-Bromo, 4-benzyl Ethyl ester C₁₈H₁₈NO₃Br 376.2 1755 96–98 Synthetic intermediate
Ethyl 4-Benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) 6-Methyl, 4-benzyl Ethyl ester C₁₈H₁₉NO₃ 297.3 1741 98–100 Synthetic intermediate
Flumioxazin 7-Fluoro, 4-propynyl None (dione) C₁₉H₁₅FN₂O₄ 354.3 Not reported Not reported Herbicide
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate Acetate linker Methyl ester C₁₂H₁₁NO₄ 233.2 Not reported Not reported Commercial research chemical
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzamide 3-CF₃-benzylamide Amide C₂₄H₁₇F₃N₂O₄ 454.4 Not reported Not reported Pharma candidate (ROR-γ modulation)

*Predicted based on analogous esters .

Key Comparative Insights:

Alkyl groups (e.g., Me in 7d ): Improve lipophilicity, favoring membrane permeability in drug design. Fluorine/Propynyl (Flumioxazin ): Critical for herbicidal activity via photodegradation and radical formation.

Functional Group Variations :

  • Ester vs. Amide : The target compound’s methyl ester may offer higher metabolic stability than amides (e.g., ), but lower solubility in aqueous media.
  • Carbonyl Position : The benzoyl linkage in the target compound vs. acetamide in alters conformational flexibility and electronic distribution.

Physicochemical Properties :

  • IR Stretches : Esters (e.g., 7c, 7d) exhibit C=O stretches near 1740–1755 cm⁻¹, consistent with the target compound’s predicted profile .
  • Melting Points : Higher melting points in halogenated derivatives (7c: 96–98°C) vs. methyl-substituted analogs (7d: 98–100°C) suggest stronger crystal packing in the latter .

Applications: Pharmaceuticals: The amide derivative demonstrates ROR-γ modulation, a target for autoimmune diseases, while the patent in underscores benzoxazinones’ therapeutic versatility. Agrochemicals: Flumioxazin’s herbicidal activity highlights the scaffold’s utility in non-pharma sectors.

Biological Activity

Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate, with the chemical formula C17_{17}H13_{13}N_{O}_5 and CAS number 1472757, is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazine core that is known for its pharmacological potential. The structure can be represented as follows:

\text{Molecular Structure }\quad \text{C}_{17}\text{H}_{13}\text{N}\text{O}_{5}

Key Properties:

  • Molecular Weight: 299.29 g/mol
  • Melting Point: 128–130 °C
  • Solubility: Soluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer studies. In vitro assays revealed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may activate caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

In animal models, this compound exhibited anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: The compound modulates ROS levels, which are crucial in signaling pathways related to apoptosis and inflammation.
  • Gene Expression Regulation: It influences the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various derivatives of benzoxazines, this compound was found to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies involving human breast cancer cells (MCF7) showed that treatment with the compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations .

Q & A

Basic: What are the standard methodologies for synthesizing methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with methyl 2-(chlorocarbonyl)benzoate under anhydrous conditions.
  • Step 2 : Use of coupling agents like EDCI/HOBt in dichloromethane to facilitate amide bond formation.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H, ¹³C) and mass spectrometry .
    Key Considerations : Monitor reaction progress via TLC, and ensure inert gas (N₂/Ar) purging to prevent hydrolysis of intermediates.

Basic: How should researchers characterize this compound’s purity and structural integrity?

Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., coupling constants for benzoxazinone protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in THF, and insoluble in water. Solubility data discrepancies may arise from crystallinity variations .
  • Stability : Store at –20°C in airtight, light-protected containers. Stability tests via HPLC over 6 months show <2% degradation under inert conditions .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .
  • Temperature Control : Lower temperatures (–10°C to 0°C) reduce side reactions during acylation steps .
  • Solvent Optimization : Compare yields in DCM vs. THF; DCM often provides higher regioselectivity due to reduced steric hindrance .

Advanced: What validation criteria are critical for developing a robust analytical method for this compound?

  • Linearity : Establish a calibration curve (R² ≥ 0.995) across 0.1–100 µg/mL using UV-Vis or LC-MS .
  • Precision/Accuracy : Perform triplicate analyses with <5% RSD for intra-day and inter-day variability .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) in spiked solvent matrices .

Advanced: How can researchers investigate the compound’s biological activity in vitro?

  • Antioxidant Assays : Use DPPH or ABTS radical scavenging assays; normalize activity to Trolox equivalents .
  • Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HeLa or HEK293) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against target enzymes (e.g., COX-2) via fluorescence-based kinetic assays .

Advanced: How should contradictory data on this compound’s reactivity or bioactivity be resolved?

  • Controlled Replication : Repeat experiments under identical conditions (e.g., solvent batch, temperature) to isolate variables .
  • Cross-Validation : Compare results from orthogonal methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .
  • Meta-Analysis : Review literature for systematic biases (e.g., solvent purity in older studies) .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies assess the environmental impact of this compound?

  • Biodegradation Studies : Use OECD 301D test to measure % mineralization in aqueous media over 28 days .
  • Ecotoxicology : Expose Daphnia magna or algae to determine LC₅₀/EC₅₀ values .
  • Computational Modeling : Predict bioaccumulation (log P) and persistence using EPI Suite or TEST software .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

  • Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) .
  • QSAR Models : Develop regression models correlating substituent effects (e.g., Hammett σ) with bioactivity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

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